Unii-6MS5kbn9CS
Overview
Description
Unii-6MS5kbn9CS, also known as (2S)-SPIRO (ANDROST-4,6-DIENE-17,2-OXIRAN)-3-ONE, is a chemical compound with the molecular formula C20H26O2 and a molecular weight of 298.42 g/mol . This compound is a spiro derivative of androstadiene, featuring a unique oxirane ring structure.
Preparation Methods
The synthesis of (2S)-SPIRO (ANDROST-4,6-DIENE-17,2-OXIRAN)-3-ONE typically involves the reaction of androstadiene derivatives with epoxidizing agents under controlled conditions. Industrial production methods may include the use of high-purity reagents and catalysts to ensure the formation of the desired spiro compound with high yield and purity .
Chemical Reactions Analysis
(2S)-SPIRO (ANDROST-4,6-DIENE-17,2-OXIRAN)-3-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-SPIRO (ANDROST-4,6-DIENE-17,2-OXIRAN)-3-ONE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2S)-SPIRO (ANDROST-4,6-DIENE-17,2-OXIRAN)-3-ONE involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and modulation of biological activity. This compound may also interact with enzymes and receptors, affecting their function and signaling pathways .
Comparison with Similar Compounds
(2S)-SPIRO (ANDROST-4,6-DIENE-17,2-OXIRAN)-3-ONE can be compared with other spiro and androstadiene derivatives, such as:
Spirostanol: Another spiro compound with different biological activities.
Androstenedione: A related androstadiene derivative with distinct chemical properties and biological effects.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-18-8-5-14(21)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19)12-22-20/h3-4,11,15-17H,5-10,12H2,1-2H3/t15-,16+,17+,18+,19+,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADUNTRMMINPRO-MPRNQXESSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CO5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CO5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53866-24-3 | |
Record name | (2S)-Spiro(androst-4,6-diene-17,2-oxiran)-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053866243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-SPIRO(ANDROST-4,6-DIENE-17,2-OXIRAN)-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MS5KBN9CS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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